2-(7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antagonist Radioligand for A2B Adenosine Receptors
A compound closely related to the chemical of interest, MRE 2029-F20, has been identified as a selective antagonist ligand of A2B adenosine receptors. It is particularly used as a radioligand for pharmacological characterization of the human A2B adenosine receptor subtype, highlighting its utility in scientific research aimed at understanding receptor mechanisms and potential therapeutic targets. The use of [3H]-MRE 2029-F20 demonstrates its significant role in receptor binding studies, providing a KD value of 1.65+/-0.10 nM and Bmax value of 36+/-4 fmol/mg protein when bound to human A2B receptors expressed in CHO cells. This application underscores the compound's importance in detailed receptor analysis and pharmacological research (Baraldi et al., 2004).
Coordination Complexes and Antioxidant Activity
Another research dimension involves pyrazole-acetamide derivatives in the synthesis of coordination complexes, particularly with metals such as Co(II) and Cu(II). These complexes have been studied for their structural characteristics and antioxidant activity. The solid-state structure of these complexes was established by single crystal X-ray crystallography. Notably, the study discusses the effect of hydrogen bonding on the self-assembly process and the significant antioxidant activity presented by the ligands and their complexes. This suggests potential applications in designing antioxidant agents and exploring the self-assembly characteristics of coordination compounds for various scientific and technological purposes (Chkirate et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-[7-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxopurin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-12-9-13(2)27(23-12)19-22-17-16(25(19)10-14-7-5-4-6-8-14)18(29)26(11-15(21)28)20(30)24(17)3/h4-9H,10-11H2,1-3H3,(H2,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVZQKORZDDPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.